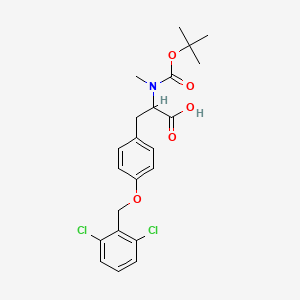

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the α-amine, while the O-2,6-dichlorobenzyl (Cl₂-Bzl) group shields the tyrosine hydroxyl. This compound is critical for constructing peptides requiring selective deprotection strategies, particularly in medicinal chemistry and drug development. Its molecular weight is 440.32 g/mol (C₂₁H₂₃NO₅Cl₂), and it is commercially available with purities ≥95%–97% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine typically involves the following steps:

Protection of the amino group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group.

Methylation: The protected amino group is then methylated.

Benzylation: The hydroxyl group of the tyrosine residue is benzylated using 2,6-dichlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine involves its interaction with specific molecular targets. The Boc protecting group ensures that the compound remains stable under various conditions, while the methyl and dichlorobenzyl groups enhance its reactivity and specificity. The compound can interact with enzymes and proteins, modifying their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-O-benzyl-L-tyrosine

Structural Differences :

- The benzyl (Bzl) group replaces the 2,6-dichlorobenzyl (Cl₂-Bzl) moiety.

- Molecular weight: 371.43 g/mol (C₂₁H₂₅NO₅) .

Functional Differences :

- Stability : The Cl₂-Bzl group’s electron-withdrawing chlorine atoms enhance resistance to acidic/basic conditions compared to Bzl, making it preferable in multi-step syntheses .

- Cost : Boc-O-benzyl-L-tyrosine is cheaper (e.g., ¥4,600/5g from Kanto Reagents ) than the dichloro variant (¥8,000/5g or $62.1/5g from Sigma-Aldrich ).

- Purity : Both compounds are available at >97% purity, though some suppliers offer the dichloro variant at 95% .

Boc-D-Tyr(2,6-di-Cl-Bzl)-OH (D-enantiomer)

Structural Differences :

- Enantiomeric configuration (D-tyrosine vs. L-tyrosine).

Functional Differences :

- Biological Activity : The D-form is less common in nature but critical for studying chiral specificity in drug targets .

- Cost : The D-enantiomer is significantly more expensive (e.g., ¥11,000/1g vs. ¥8,000/5g for the L-form ).

N-Boc-O-(2,6-Dichlorobenzyl)-L-tyrosine Resin Ester

Structural Differences :

Functional Differences :

- Synthetic Utility : Enables direct incorporation into automated peptide synthesizers, streamlining production .

- Price : Resin-bound forms are specialized and costlier (e.g., custom pricing from BOC Sciences ).

Tabulated Comparison of Key Parameters

Research Findings and Industrial Relevance

- Enhanced Stability : The Cl₂-Bzl group’s stability under acidic conditions is demonstrated in the synthesis of decapeptides, where it remains intact during trifluoroacetic acid (TFA)-mediated Boc deprotection .

- Supplier Landscape : Major suppliers include Sigma-Aldrich, BOC Sciences, and Kanto Reagents, with bulk pricing (100g) reaching $920 for the dichloro variant .

Q & A

Basic Questions

Q. What is the structural and functional significance of the Boc and 2,6-dichlorobenzyl groups in Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine?

- The tert-butoxycarbonyl (Boc) group protects the α-amino group of tyrosine during peptide synthesis, preventing unwanted nucleophilic side reactions during coupling steps. The 2,6-dichlorobenzyl group serves as a steric shield for the phenolic hydroxyl group, enhancing selectivity in orthogonal protection strategies. These groups improve reaction fidelity in complex peptide assembly .

Q. What is the standard synthetic route for this compound?

- The synthesis begins with L-tyrosine:

Amino protection : The α-amino group is protected with Boc via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Hydroxyl protection : The phenolic hydroxyl is derivatized using 2,6-dichlorobenzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) to introduce the dichlorobenzyl group.

Yields exceeding 85% are achievable with optimized stoichiometry and anhydrous conditions .

Q. How is the Boc group removed during peptide synthesis, and what precautions are necessary?

- The Boc group is acid-labile and typically cleaved with trifluoroacetic acid (TFA) in dichloromethane (DCM). Care must be taken to avoid prolonged exposure to acidic conditions, which could destabilize acid-sensitive residues (e.g., Trp) or side-chain protecting groups. Neutralization with a base (e.g., i-Pr₂NEt) follows deprotection .

Advanced Research Questions

Q. How do steric effects from the 2,6-dichlorobenzyl group influence coupling efficiency, and how can this be mitigated?

- The bulky 2,6-dichlorobenzyl group reduces coupling rates due to steric hindrance. To enhance reactivity:

- Use coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HOBt (hydroxybenzotriazole).

- Optimize solvent polarity (e.g., DMF or NMP) to improve reagent accessibility.

- Monitor reaction progress via HPLC or TLC to adjust reaction times .

Q. What strategies optimize the synthesis of this compound for large-scale peptide production?

- Process optimization :

- Employ high-yield coupling reagents (e.g., PyBOP or HATU).

- Use microwave-assisted synthesis to reduce reaction times.

- Implement inline analytics (e.g., FTIR or Raman spectroscopy) for real-time monitoring.

Q. How can enantiomeric purity be maintained during synthesis, and what analytical methods validate it?

- Racemization control :

- Use low-temperature coupling (0–4°C) and minimize basic conditions.

- Employ additives like HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization.

- Validation :

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC).

- Optical rotation measurement ([α]²⁰/D = +20° ± 1° in ethanol) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Short-term storage : Stable at 2–8°C in anhydrous DCM or DMF for ≤1 week.

- Long-term storage : Lyophilized powder stored at –20°C under argon retains stability for ≥2 years. Avoid moisture and light to prevent Boc group hydrolysis or dichlorobenzyl group degradation .

Q. How is this compound characterized in complex peptide mixtures, and what techniques resolve analytical challenges?

- Identification :

- LC-MS (ESI or MALDI-TOF) for molecular weight confirmation.

- ¹H/¹³C NMR to verify regiochemistry (e.g., aromatic proton shifts at δ 7.2–7.4 ppm for dichlorobenzyl).

Q. Methodological Considerations

Q. What are the limitations of using this compound in solid-phase peptide synthesis (SPPS)?

- Steric limitations : The dichlorobenzyl group may hinder resin loading or iterative coupling in sterically congested sequences.

- Solution : Use longer coupling times (≥2 hours) or switch to Fmoc-based strategies for acid-sensitive sequences .

Q. How does the pKa of the phenolic hydroxyl (2.98 ± 0.10) influence its reactivity in aqueous vs. non-polar environments?

- In non-polar solvents (e.g., DCM), the hydroxyl remains protonated, reducing nucleophilicity. In polar aprotic solvents (e.g., DMF), partial deprotonation enhances reactivity, necessitating careful pH control during functionalization .

Properties

IUPAC Name |

3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25Cl2NO5/c1-22(2,3)30-21(28)25(4)19(20(26)27)12-14-8-10-15(11-9-14)29-13-16-17(23)6-5-7-18(16)24/h5-11,19H,12-13H2,1-4H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQWZKPLKWYCDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.